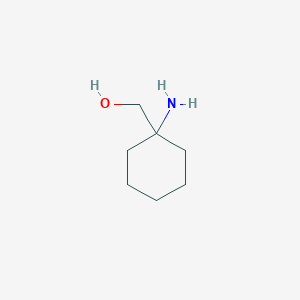

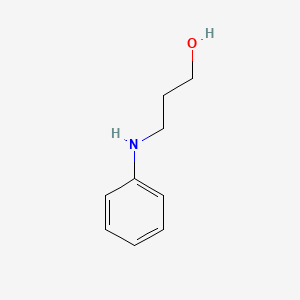

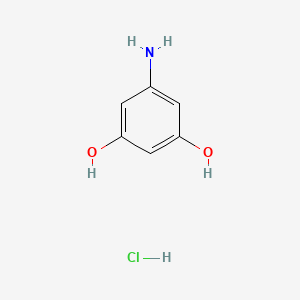

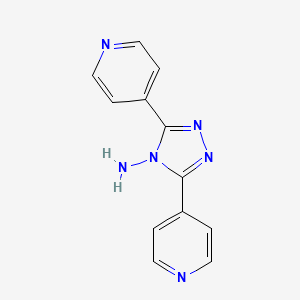

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Overview

Description

"3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine" is a compound that falls within the category of heterocyclic amines, featuring a 1,2,4-triazole core substituted with pyridinyl groups. This structural framework is of interest due to its potential in forming coordination compounds and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves interactions between triazines and heterocyclic amines, highlighting a solvent-free approach for forming such compounds. The structure of the synthesized compounds is often confirmed using techniques like 1H NMR and ESI-MS, demonstrating the specificity of functional groups and the overall molecular architecture (Y. Shtaitz et al., 2023).

Molecular Structure Analysis

Studies on similar compounds have detailed their crystal and molecular structure, revealing complex intermolecular interactions. For instance, certain triazolo-triazine derivatives form crystals with specific symmetry and are characterized by intermolecular hydrogen bonding patterns, contributing to the understanding of the compound's structural stability (A. Dolzhenko et al., 2011).

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of its involvement in the synthesis of various derivatives, including those with potential biological activities. Reactions often involve nucleophilic substitution and cyclization processes, leading to the formation of structurally diverse and functionally rich derivatives (T. Ignatova et al., 2018).

Scientific Research Applications

Antimicrobial Activities

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine derivatives have shown promising results in antimicrobial studies. Bayrak et al. (2009) synthesized various compounds using this chemical, demonstrating good to moderate antimicrobial activity (Bayrak et al., 2009).

Anticancer Properties

These compounds have also been evaluated for their potential in anticancer therapy. A study by Abdo and Kamel (2015) showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with some derivatives showing more potent activity than standard treatments (Abdo & Kamel, 2015).

Synthesis and Structure of Copper(II) Complexes

Research by Bushuev et al. (2011) involved the synthesis of copper(II) complexes using this compound, contributing to the understanding of its structural properties in metal complexes (Bushuev et al., 2011).

Application in Coordination Chemistry

The compound's versatility in coordination chemistry is highlighted in studies like those by Shakir et al. (2003) and Klingele & Brooker (2003), where it was used to synthesize various metal complexes with distinct properties (Shakir et al., 2003); (Klingele & Brooker, 2003).

Electroluminescent Properties

In the field of organic electronics, derivatives of this compound have been explored for their electroluminescent properties, as demonstrated in a study by Kang et al. (2017), which synthesized bipolar red host materials for organic light-emitting diodes (Kang et al., 2017).

Corrosion Inhibition

Ansari et al. (2014) researched Schiff’s bases of this compound as corrosion inhibitors, revealing effective protection for mild steel in acidic environments (Ansari et al., 2014).

Future Directions

properties

IUPAC Name |

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLKHXFCBAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molar ratio of dpta affect the resulting Zn(II)-framework structure?

A1: The research demonstrates that varying the molar ratio of dpta to the tripodal linker tris(4′-carboxybiphenyl)amine (H3L) during synthesis directly influences the final structure of the Zn(II)-framework []. Two distinct frameworks were produced:

Q2: What are the implications of the structural differences between the two Zn(II)-frameworks (1) and (2)?

A2: The distinct structural arrangements arising from different dpta ratios have significant implications for the frameworks' properties. Notably, framework (2), synthesized with a lower dpta ratio, exhibits enhanced gas uptake capabilities compared to framework (1) []. This difference arises from the altered electronic environments and pore sizes within the frameworks. Consequently, activated framework (2') demonstrates superior uptake of N2 and H2 at 77 K, and importantly, shows improved CO2 adsorption at 273 K compared to activated framework (1'). Furthermore, framework (2') exhibits enhanced selectivity for CO2 adsorption over N2 and H2 at 273 K compared to (1'). This selectivity for CO2 is a critical factor for potential applications in carbon capture and storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.